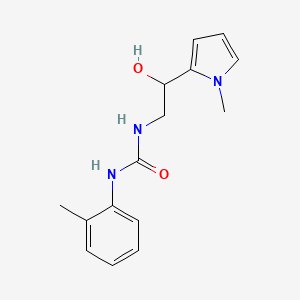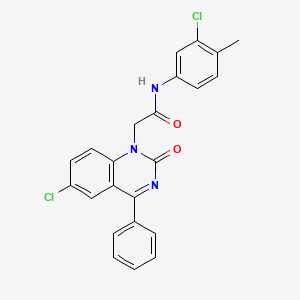
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H17Cl2N3O2 and its molecular weight is 438.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Biological Activities
Research has led to the design and synthesis of novel acetamide derivatives, including quinazolinyl acetamides, aiming to explore their potential analgesic, anti-inflammatory, and antimicrobial activities. For example, Alagarsamy et al. (2015) synthesized a variety of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, some showed significant analgesic and anti-inflammatory activities, suggesting the potential of quinazolinyl acetamides in the development of new therapeutic agents (Alagarsamy et al., 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of quinazoline derivatives have also been extensively studied. For instance, Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that certain compounds exhibited good activity against standard strains (Patel & Shaikh, 2011). Furthermore, research by Forsch, Wright, and Rosowsky (2002) into thiophene analogues of 5-chloro-5,8-dideazafolic acid, including quinazolinone derivatives, demonstrated significant antitumor activity in vitro, highlighting the potential for these compounds in cancer therapy (Forsch, Wright, & Rosowsky, 2002).
Pharmacological Investigations
Further pharmacological investigations have revealed the diverse potential of quinazoline derivatives in various therapeutic areas. For example, HelmySakr (2016) explored the analgesic activity of new quinazoline derivatives, indicating significant potential compared to standard analgesic agents (HelmySakr, 2016). Additionally, studies have looked into the synthesis of quinazoline derivatives for their H1-antihistaminic properties, presenting a promising avenue for the development of new antihistaminic agents with minimal sedative effects (Alagarsamy, Giridhar, & Yadav, 2005).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c1-14-7-9-17(12-19(14)25)26-21(29)13-28-20-10-8-16(24)11-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAPSIQPBXOONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2444322.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2444324.png)
![N-(2,4-dimethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2444326.png)

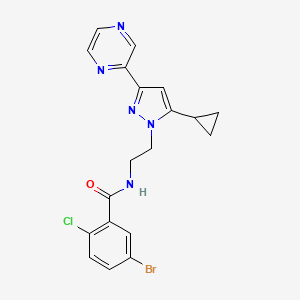
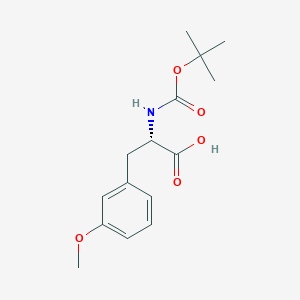

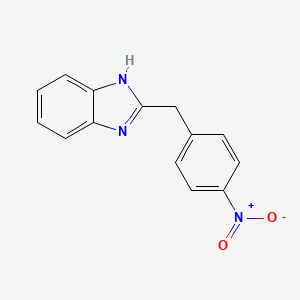

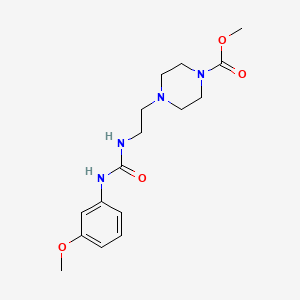
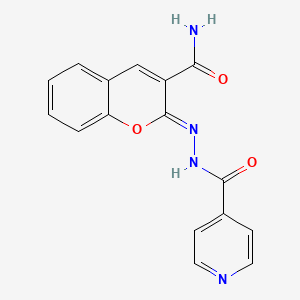
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)

